3,6-Dichloro-2-fluorobenzyl alcohol
Overview
Description
“3,6-Dichloro-2-fluorobenzyl alcohol” is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Molecular Structure Analysis
The molecular formula of “3,6-Dichloro-2-fluorobenzyl alcohol” is C7H5Cl2FO . This compound contains a benzyl group (a benzene ring attached to a CH2 group) with chlorine and fluorine substituents .
Physical And Chemical Properties Analysis
“3,6-Dichloro-2-fluorobenzyl alcohol” is a solid crystalline substance with a white appearance . The odor and other physical properties are not specified in the search results.
Scientific Research Applications
Eco-Friendly Synthesis
One application of halo-substituted benzyl alcohols, like 3,6-Dichloro-2-fluorobenzyl alcohol, involves eco-friendly synthesis methods. Saharan and Joshi (2016) demonstrated the synthesis of aromatic alcohols using biotransformation with Baker’s Yeast in glycerol-water mixtures. This approach highlights the potential of 3,6-Dichloro-2-fluorobenzyl alcohol in sustainable chemical synthesis processes (Saharan & Joshi, 2016).
Oxidation Reactions
Conte et al. (1998) explored the oxidation reactions of p-fluorobenzyl alcohol, finding that various oxidizing agents could produce a mixture of p-fluorobenzaldehyde and p-fluorobenzoic acid. This study suggests that similar compounds, like 3,6-Dichloro-2-fluorobenzyl alcohol, could undergo oxidation reactions to yield useful chemical derivatives (Conte et al., 1998).
Biotransformation in Environmental Contexts
Research by Verhagen et al. (1998) on a similar compound, 3,5-dichloro-p-anisyl alcohol, under anaerobic conditions, revealed its biotransformation to 3,5-dichloro-4-hydroxybenzyl alcohol and other products. This study implies that 3,6-Dichloro-2-fluorobenzyl alcohol could similarly undergo biotransformation, impacting environmental fate and microbial interactions (Verhagen et al., 1998).
Fluorophore Design in Biochemistry
In biochemistry, Richard et al. (2008) used para-aminobenzyl alcohol, a related compound, to design protease-sensitive fluorogenic probes. This indicates the potential of 3,6-Dichloro-2-fluorobenzyl alcohol in designing sensitive biochemical tools for detecting specific enzymes (Richard et al., 2008).
Metabolic Fate Studies
Research on the metabolic fate of fluorobenzyl alcohols in rats by Blackledge et al. (2003) indicated the formation of glycine conjugates and N-acetylcysteinyl conjugates in urine. This study suggests that 3,6-Dichloro-2-fluorobenzyl alcohol could also be metabolized similarly in biological systems, leading to specific metabolic products (Blackledge et al., 2003).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKYVUXLJVEPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289901 | |
Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-fluorobenzyl alcohol | |
CAS RN |
916420-68-3 | |
Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916420-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dichloro-2-fluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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